

# Ethyl 5-tert-butylisoxazole-3-carboxylate: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

Cat. No.: B1317826

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CAS Number: 91252-54-9 Molecular Formula: C<sub>10</sub>H<sub>15</sub>NO<sub>3</sub> Molecular Weight: 197.23 g/mol

This document provides a technical overview of **Ethyl 5-tert-butylisoxazole-3-carboxylate**, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of public-domain research, this guide focuses on its fundamental properties and synthetic routes, compiled from available chemical literature and supplier data.

## Physicochemical Properties

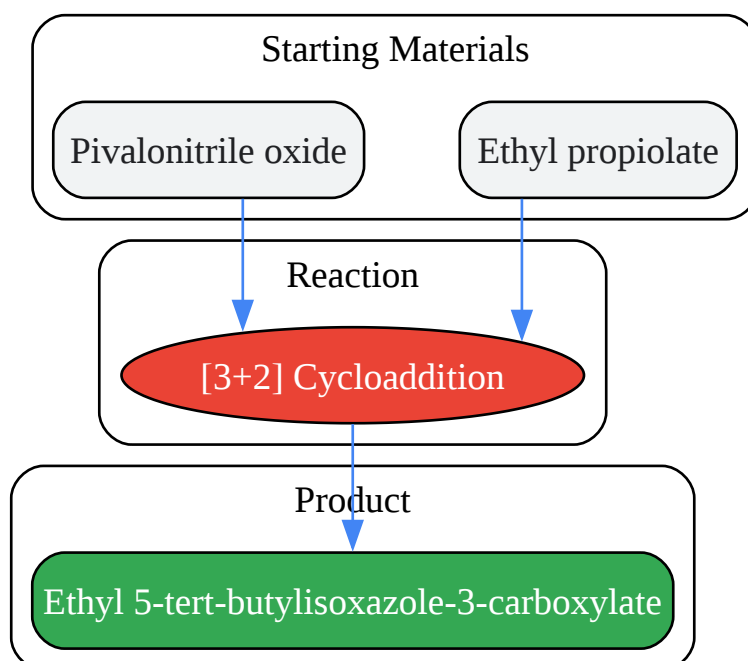
The following table summarizes the known physicochemical properties of **Ethyl 5-tert-butylisoxazole-3-carboxylate**. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C10H15NO3	Commercially available data
Molecular Weight	197.23 g/mol	Commercially available data
Appearance	White to off-white crystalline powder	Commercially available data
Boiling Point	258.9±23.0 °C (Predicted)	Commercially available data
Density	1.07±0.1 g/cm3 (Predicted)	Commercially available data
pKa	-2.13±0.70 (Predicted)	Commercially available data

## Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl 5-tert-butylisoxazole-3-carboxylate** involves the cycloaddition reaction of an alkyne with a nitrile oxide, a common method for the formation of isoxazole rings.

General Synthetic Workflow:



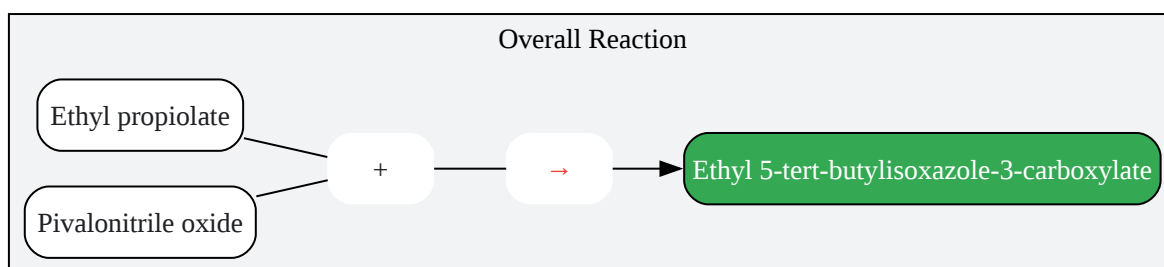
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Caption: Synthetic pathway for **Ethyl 5-tert-butylisoxazole-3-carboxylate**.

Detailed Experimental Protocol:

- Step 1: Generation of Pivalonitrile Oxide: Pivalonitrile oxide is typically generated in situ from the corresponding hydroxamoyl chloride, pivalohydroxamoyl chloride, by treatment with a non-nucleophilic base such as triethylamine.
- Step 2: Cycloaddition Reaction: To a solution of pivalohydroxamoyl chloride in an inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, triethylamine is added dropwise. The resulting mixture containing the in situ generated pivalonitrile oxide is then treated with ethyl propiolate. The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
- Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **Ethyl 5-tert-butylisoxazole-3-carboxylate** as a solid.

Reaction Scheme:



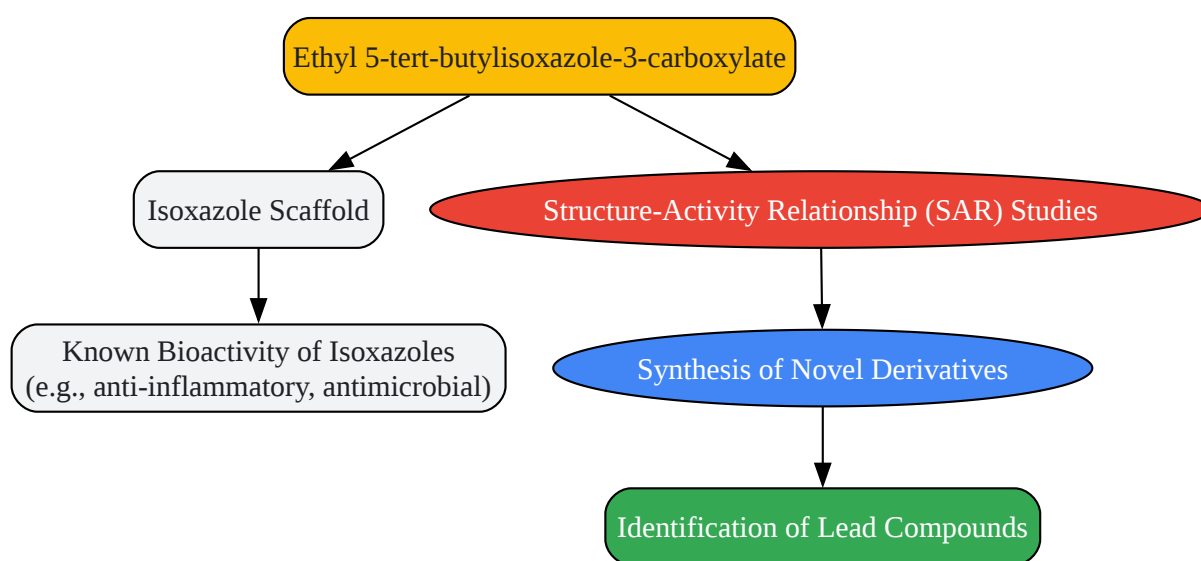
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Caption: Overall reaction for the synthesis of the target compound.

## Potential Applications in Drug Discovery

The isoxazole core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. The presence of the tert-butyl group at the 5-position and the ethyl carboxylate at the 3-position of the isoxazole ring in **Ethyl 5-tert-butylisoxazole-3-carboxylate** makes it an attractive scaffold for medicinal chemistry.

Logical Relationship for Drug Discovery Potential:



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Caption: Potential role in medicinal chemistry research.

The ester functionality of **Ethyl 5-tert-butylisoxazole-3-carboxylate** serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce diverse chemical moieties. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of potential drug candidates.

## Conclusion

**Ethyl 5-tert-butylisoxazole-3-carboxylate** is a valuable heterocyclic building block with significant potential for the development of novel chemical entities in the field of drug discovery. While detailed biological data on this specific compound is not widely available in the public domain, its structural features suggest that it is a promising starting point for the synthesis of new isoxazole-based therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)